

Deuterium labeled creosol for mass spectrometry

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Compound of Interest		
Compound Name:	Creosol-d4	
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An In-depth Technical Guide on Deuterium-Labeled Creosol for Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the fields of analytical chemistry, pharmacology, and clinical research, the precise and accurate quantification of small molecules in complex biological matrices is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for this purpose. The accuracy of quantitative MS can be significantly enhanced through the use of stable isotope-labeled internal standards (SIL-IS).[1] Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by their stable, heavier isotope, deuterium (2H or D), serve as ideal internal standards.[2] They are chemically and physically almost identical to the analyte of interest, allowing them to co-elute during chromatography and exhibit similar ionization behavior, yet they are distinguishable by their mass-to-charge ratio (m/z).[2][3]

This guide focuses on deuterium-labeled creosol, with a specific emphasis on para-cresol (p-cresol) and its deuterated analog, p-cresol-d7. p-Cresol is a gut-derived microbial metabolite of tyrosine and phenylalanine that has been implicated as a uremic toxin in chronic kidney disease (CKD) and has potential neuroactive properties.[4][5] Therefore, its accurate quantification is of significant clinical and research interest. This document provides a comprehensive overview of the principles, applications, and detailed experimental protocols for using deuterium-labeled creosol in mass spectrometry.

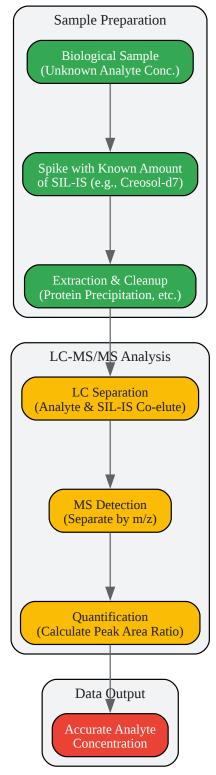


Core Principle: Isotope Dilution Mass Spectrometry

The use of a deuterium-labeled internal standard relies on the principle of isotope dilution. A known quantity of the SIL-IS (e.g., p-cresol-d7) is added to a sample containing an unknown quantity of the native analyte (e.g., p-cresol) at the earliest stage of sample preparation.[1] The SIL-IS and the native analyte behave nearly identically through extraction, cleanup, and chromatographic separation, meaning any sample loss or variation will affect both compounds proportionally.[2][6] The mass spectrometer detects both the analyte and the internal standard simultaneously. By measuring the ratio of the analyte's signal intensity to the internal standard's signal intensity, the concentration of the analyte can be accurately calculated, effectively correcting for variations in sample preparation and instrument response.[7]



Principle of Stable Isotope-Labeled Internal Standard (SIL-IS) Usage



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Caption: Workflow illustrating the principle of isotope dilution mass spectrometry.



Synthesis of Deuterium-Labeled Creosol

The synthesis of deuterium-labeled internal standards is a critical step. The goal is to introduce deuterium atoms into a stable position on the molecule where they will not be lost through hydrogen-deuterium exchange with solvents during sample processing.[8] Placing labels on aromatic rings is a common and stable strategy. General methods for deuterium labeling include:

- Acid/Base Catalyzed H/D Exchange: This method involves exposing the parent molecule to a deuterated acid or base in a deuterated solvent (e.g., D₂O, CH₃OD). This is particularly effective for positions that are slightly acidic or can be activated towards exchange.[8][9]
- Metal-Catalyzed H/D Exchange: Transition metal catalysts (e.g., Palladium, Platinum) can facilitate the exchange of C-H bonds with deuterium from a deuterium source like D₂ gas or D₂O. This is a powerful method for labeling less reactive C-H bonds.[10]
- Synthesis from Labeled Precursors: A common approach involves a multi-step synthesis starting from a commercially available deuterated building block. For example, the synthesis of d5-JPH203 utilizes d5-benzoyl chloride as a starting material.[11]

For creosol, labeling of the aromatic ring protons (as in p-cresol-d7) provides a stable standard with a significant mass shift, preventing isotopic overlap from the natural abundance of ¹³C in the unlabeled analyte.[2]

Application: Quantification of p-Cresol in Biological Matrices

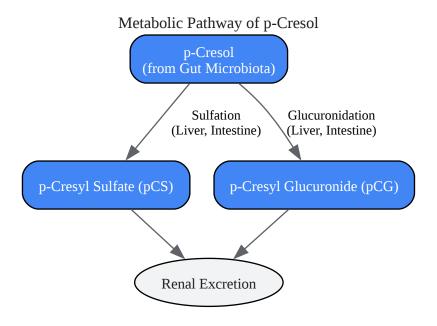
p-Cresol circulates in the blood primarily in its conjugated forms, p-cresyl sulfate (pCS) and p-cresyl glucuronide (pCG).[4][12] To measure the total p-cresol burden, an enzymatic or acidic hydrolysis step is required to convert the conjugated forms back to free p-cresol prior to extraction and analysis.[13][14] Deuterium-labeled p-cresol (p-cresol-d7) is the ideal internal standard for this application.

Metabolic Pathway of p-Cresol

p-Cresol is produced by gut bacteria and subsequently absorbed. In the intestinal mucosa and liver, it undergoes extensive phase II metabolism, primarily sulfation and glucuronidation, to



facilitate its excretion.[4][12]



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Caption: Simplified metabolic pathway of p-cresol in the body.

Experimental Protocols

Detailed Protocol: Quantification of Total p-Cresol in Human Plasma via LC-MS/MS

This protocol provides a typical workflow for determining total p-cresol concentrations in human plasma samples using p-cresol-d7 as an internal standard.[13]

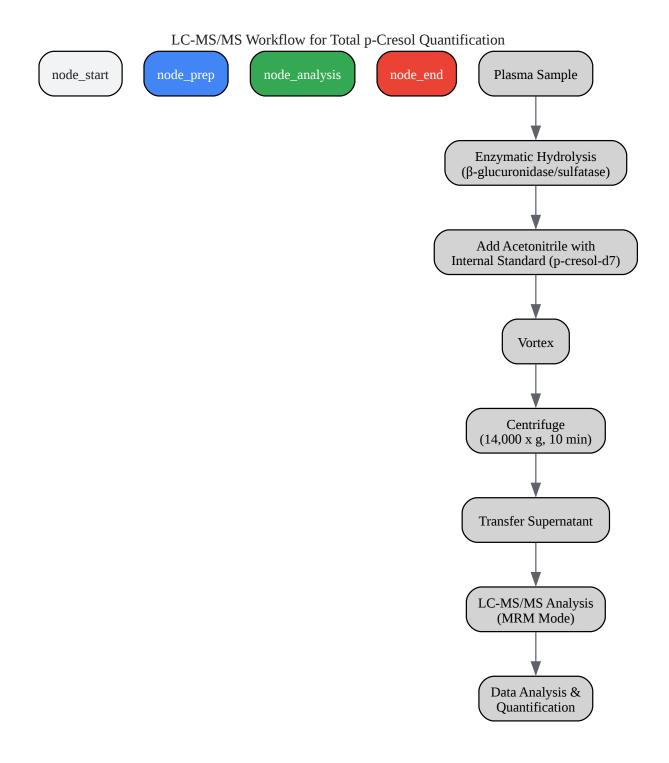
- 1. Preparation of Standards and Reagents:
- Stock Solutions: Prepare 1 mg/mL primary stock solutions of p-cresol and p-cresol-d7 in methanol.
- Working Standard Solutions: Serially dilute the p-cresol stock solution with methanol:water (50:50) to create calibration standards.
- Internal Standard (IS) Spiking Solution: Prepare a 5 μg/mL solution of p-cresol-d7 in acetonitrile.



- Enzymes: Prepare a solution of β-glucuronidase/arylsulfatase in acetate buffer.
- 2. Sample Preparation:
- Pipette 50 μL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
- Enzymatic Hydrolysis: Add 50 μ L of the β -glucuronidase/arylsulfatase solution. Vortex briefly and incubate at 37°C for 18-24 hours to deconjugate pCS and pCG.
- Protein Precipitation: Add 200 μ L of the internal standard spiking solution (acetonitrile with p-cresol-d7).
- Vortex vigorously for 1 minute to precipitate plasma proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer 100 μL of the clear supernatant to an autosampler vial for analysis.

Experimental Workflow Diagram





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Caption: Step-by-step workflow for sample preparation and analysis of total p-cresol.

3. LC-MS/MS Conditions:



- LC System: A standard HPLC or UHPLC system.
- Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 μm).
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
- Detection: Multiple Reaction Monitoring (MRM).

Data Presentation

Quantitative data is crucial for method replication and comparison. The following tables summarize typical parameters for the LC-MS/MS analysis of p-cresol.

Table 1: Mass Spectrometry Parameters



Compound	Precursor lon (Q1) m/z	Product Ion (Q3) m/z	Dwell Time (ms)	Collision Energy (V)
p-Cresol	107.1	92.1	100	-15
p-Cresol-d7	114.1	98.1	100	-15
pCS Transition 1[15]	187.0	80.0	-	-
pCS Transition 2[15]	187.0	107.0	-	-

Note: The

precursor ion for

p-cresol in

negative mode is

the deprotonated

molecule [M-H]-.

[16] The

fragmentation of

the deuterated

standard follows

a similar pattern

with a

corresponding

mass shift. For

direct

measurement of

p-cresyl sulfate

(pCS), the listed

transitions can

be used.

Table 2: Representative Method Performance Characteristics



Parameter	Value	Reference
Linearity Range	0.1 - 20 μg/mL	[13]
Lower Limit of Quantification (LLOQ)	0.1 μg/mL (plasma)	[13]
LLOQ (derivatized)	20 pg/mL (plasma)	[5]
Accuracy (% Recovery)	91 - 100%	[5]
Precision (% RSD)	< 15%	[5]

Note: Sensitivity can be significantly enhanced (to pg/mL levels) by derivatizing p-cresol with reagents like 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC) before analysis.[5]

Conclusion

Deuterium-labeled creosol, particularly p-cresol-d7, is an essential tool for the accurate and precise quantification of p-cresol in complex biological samples using mass spectrometry. The use of a stable isotope-labeled internal standard corrects for variability during sample preparation and analysis, ensuring high-quality, reliable data.[1][3] The detailed protocols and methodologies provided in this guide offer a robust framework for researchers, scientists, and drug development professionals investigating the role of p-cresol in health and disease, from basic research to clinical applications. The principles outlined here are broadly applicable to the quantification of other small molecules where a corresponding deuterated standard is available.

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